molecular formula C10H12N2OS B2676078 (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol CAS No. 1690513-89-3

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol

Cat. No.: B2676078
CAS No.: 1690513-89-3
M. Wt: 208.28
InChI Key: MQSBBBQYKMXIFA-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with thiophene-3-carbaldehyde in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the replacement of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives of the original compound .

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-3-yl)methanol: Similar structure but with phenyl groups instead of methyl groups.

    (1,5-dimethyl-1H-pyrazol-3-yl)(furan-3-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.

    (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(1,5-dimethyl-1H-pyrazol-3-yl)(thiophen-3-yl)methanol is unique due to the presence of both pyrazole and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-thiophen-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-5-9(11-12(7)2)10(13)8-3-4-14-6-8/h3-6,10,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSBBBQYKMXIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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